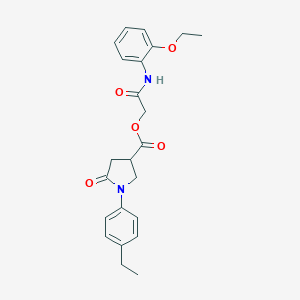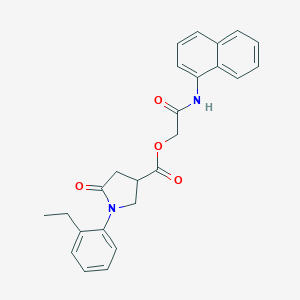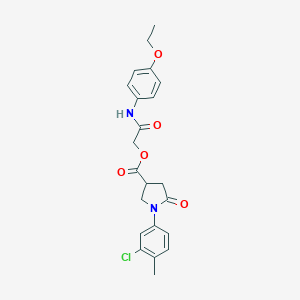![molecular formula C24H24N2O4 B270969 N-{3-[(3,5-dimethylphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270969.png)
N-{3-[(3,5-dimethylphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(3,5-dimethylphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as DMCC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMCC is a cyclic amide that has a unique chemical structure, which makes it an interesting target for chemical synthesis and biological evaluation.
Mecanismo De Acción
The exact mechanism of action of N-{3-[(3,5-dimethylphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are involved in cancer cell proliferation and survival. Additionally, this compound has been shown to modulate the activity of certain signaling pathways that are dysregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. This compound has also been shown to modulate the expression of certain genes that are involved in cancer cell growth and survival. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(3,5-dimethylphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits potent anticancer activity, making it a valuable tool for cancer research. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, this compound may have off-target effects that could limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-{3-[(3,5-dimethylphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of interest is the development of this compound-based therapies for cancer. Further studies are needed to better understand its mechanism of action and to optimize its therapeutic potential. In addition, this compound may have applications in other areas of medicine, such as neurodegenerative diseases and inflammation. Further research is needed to explore these potential applications. Finally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
N-{3-[(3,5-dimethylphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can be synthesized through a multistep process that involves the condensation of 3,5-dimethylphenyl isocyanate with 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid. The resulting intermediate is then subjected to further chemical reactions to yield the final product, this compound. This synthesis method has been optimized to produce this compound in high yields and purity.
Aplicaciones Científicas De Investigación
N-{3-[(3,5-dimethylphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been evaluated for its ability to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
Propiedades
Fórmula molecular |
C24H24N2O4 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
N-[3-[(3,5-dimethylphenyl)carbamoyl]phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C24H24N2O4/c1-12-6-13(2)8-17(7-12)26-22(27)14-4-3-5-16(9-14)25-23(28)20-15-10-18-19(11-15)30-24(29)21(18)20/h3-9,15,18-21H,10-11H2,1-2H3,(H,25,28)(H,26,27) |
Clave InChI |
OITVFZXFBDIOLE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)